N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 2,3-dimethylphenylamino group, a thioether-linked acetamide side chain, and a cyano-functionalized cyclopropylethyl moiety. This compound belongs to a class of heterocyclic amides known for their diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 1,3,4-thiadiazole ring system is a pharmacophoric motif that enhances metabolic stability and binding affinity to biological targets due to its electron-rich nature and planar geometry .
Properties
Molecular Formula |
C18H21N5OS2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5OS2/c1-11-5-4-6-14(12(11)2)20-16-22-23-17(26-16)25-9-15(24)21-18(3,10-19)13-7-8-13/h4-6,13H,7-9H2,1-3H3,(H,20,22)(H,21,24) |
InChI Key |
ZUEWIUDJJWRCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cyclopropylethyl Cyanide
The initial step involves synthesizing the 1-cyano-1-cyclopropylethyl fragment, which can be achieved via nucleophilic addition or substitution reactions involving cyclopropyl derivatives:
a. Bromination of cyclopropylmethyl compounds to form cyclopropylmethyl bromides.
b. Nucleophilic substitution with cyanide sources (e.g., sodium cyanide) to introduce the nitrile group.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: Reflux conditions (~80-100°C).
- Catalyst: None typically required, but phase transfer catalysts can enhance yields.
Cyclopropylmethyl bromide + NaCN → 1-Cyano-1-cyclopropylethyl
Synthesis of the Thiadiazole Core
The thiadiazole ring with the 2,3-dimethylphenylamino substitution can be synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acid derivatives:
a. Condensation of appropriate hydrazides with thiocarbonyl compounds.
b. Cyclization under acidic or basic conditions to form the heterocyclic ring.
- Solvent: Ethanol or acetic acid.
- Temperature: Reflux (~80°C).
- Catalysts: Acidic catalysts like polyphosphoric acid or phosphoryl chloride may be used.
Coupling to Form the Final Compound
The final step involves coupling the cyclopropylethyl cyanide with the thiadiazole derivative via nucleophilic substitution or amide bond formation:
a. Activation of the thiadiazole core (e.g., with carbodiimides or acyl chlorides).
b. Nucleophilic attack by the cyclopropylethyl cyanide derivative.
- Solvent: N,N-Dimethylformamide (DMF) or dichloromethane.
- Temperature: Mild heating (~25-50°C).
- Catalysts: Use of coupling agents like HATU or EDCI enhances efficiency.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents | Solvent | Temperature | Catalyst | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclopropylmethyl bromide to nitrile | NaCN | DMF | Reflux (~80°C) | None | ~85-90% | Nucleophilic substitution |
| Thiadiazole ring formation | Hydrazides + thiocarbonyl compounds | Ethanol | Reflux (~80°C) | Acid catalyst | ~70-80% | Cyclization step |
| Final coupling | Activated thiadiazole + nitrile derivative | DMF | 25-50°C | HATU/EDCI | Variable | Amide bond formation |
Critical Considerations and Optimization
- Reaction Environment: Maintaining inert atmosphere (nitrogen or argon) minimizes oxidation, especially during heterocycle formation.
- Purification: Column chromatography or recrystallization ensures high purity, essential for biological activity.
- Yield Optimization: Using excess coupling reagents and optimizing temperature/time improves overall yields.
Supporting Research Findings
Research indicates that heterocyclic synthesis involving thiadiazoles benefits from microwave-assisted cyclization, which can significantly reduce reaction times and improve yields. Additionally, nitrile groups are typically introduced via nucleophilic substitution on halogenated precursors, with yields influenced by the nature of the leaving group and reaction temperature.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
To contextualize the properties of N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, we compare it with five structurally related compounds (Table 1). Key differentiating factors include substituent groups, heterocyclic cores, and reported bioactivities.
Table 1: Structural and Functional Comparison
Core Heterocycle Comparison
- 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole : The sulfur atom in thiadiazole enhances lipophilicity and metabolic stability compared to oxygen-containing oxadiazoles, which are more polar and prone to hydrolysis . For example, oxadiazole derivatives (e.g., Compound 4) exhibit anticancer activity but may require structural optimization for improved pharmacokinetics .
- Thiadiazole vs.
Substituent Effects
- Aromatic Amino Groups: The 2,3-dimethylphenylamino group in the target compound likely enhances hydrophobic interactions with protein pockets compared to the 2-chlorophenyl group in Compound I .
- Cyclopropane vs. Larger Rings : The cyclopropylethyl group introduces significant steric hindrance, which may limit off-target interactions compared to the phenylpropyl chain in Compound I . Cyclopropane’s strain energy could also increase reactivity in prodrug designs.
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by its unique structural features, which include a cyano group, a cyclopropyl moiety, and a thiadiazole ring. Its synthesis typically involves multi-step organic reactions:
- Cyclopropanation : Formation of the cyclopropyl group using reagents like diazomethane.
- Cyano Group Introduction : Utilization of cyanogen bromide or similar reagents.
- Thiadiazole Ring Formation : Achieved through reactions involving thioamides and amines.
The molecular formula is , with a molecular weight of 316.38 g/mol.
The biological activity of this compound is largely attributed to its interaction with specific biological targets. The cyano and cyclopropyl groups enhance binding affinity to various receptors or enzymes, potentially modulating their activity.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties. For instance, compounds structurally related to this compound demonstrated significant cytotoxic effects on human lung cancer cell lines such as A549 and HCC827.
Case Study: In Vitro Assays
A study reported the evaluation of several compounds against human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) viability assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 for HCC827 was 6.26 ± 0.33 μM), suggesting promising antitumor activity while also affecting normal lung fibroblast cells (MRC-5), indicating a need for further optimization to reduce toxicity .
Antiviral Properties
In addition to antitumor activity, this compound has been investigated for antiviral applications. Compounds with similar structural features have shown efficacy against viral infections by inhibiting viral replication pathways .
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| N-(1-Cyano...) | Antitumor | 6.26 ± 0.33 | HCC827 |
| Related Compound 5 | Antitumor | 6.48 ± 0.11 | NCI-H358 |
| Similar Compound X | Antiviral | Not specified | Various viral strains |
Research Findings Overview
Research indicates that while the compound exhibits notable biological activity against cancer cells, it also presents challenges regarding selectivity and toxicity towards normal cells. Further studies are necessary to refine its structure for enhanced efficacy and reduced side effects.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis of this compound likely involves multi-step pathways, including thiadiazole ring formation and subsequent acylation. Key steps include:
- Thiadiazole Core Synthesis : Use thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .
- Acylation : Introduce the acetamide moiety via coupling reactions with chloroacetyl chloride or similar reagents in solvents like dichloromethane, using triethylamine as a base .
- Critical Conditions : Control temperature (e.g., reflux for cyclization), solvent polarity (DMF for solubility), and pH (ammonia for precipitation) to optimize yield and purity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent connectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular formula confirmation .
- Chromatography : TLC (e.g., silica gel, pet-ether/ethyl acetate) to monitor reaction progress and purity .
- Elemental Analysis : Validate C, H, N, S content against theoretical values .
Q. What are the recommended strategies for initial biological activity screening?
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity .
- Enzyme Inhibition Studies : Screen for activity against kinases or proteases using fluorometric or colorimetric substrates .
- Solubility Profiling : Use DMSO for stock solutions and PBS for dilution to ensure physiological relevance .
Advanced Research Questions
Q. How can contradictions in reported biological activities across studies be resolved?
- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell line origin, incubation time) to isolate variables .
- Structural Analysis : Use X-ray crystallography (e.g., CCDC data) to confirm stereochemical differences that may affect activity .
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations to account for potency variability .
Q. What computational methods are used to predict interactions with biological targets?
- Molecular Docking : Tools like AutoDock Vina to model binding poses with target proteins (e.g., EGFR, COX-2) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories using GROMACS .
Q. How to design experiments to study metabolic stability and degradation pathways?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced Degradation Studies : Expose to acidic/alkaline conditions, UV light, or heat, followed by HPLC to identify degradation products .
- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
